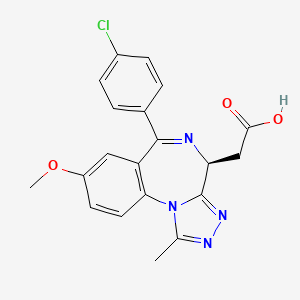

(R)-I-BET762 carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O3/c1-11-23-24-20-16(10-18(26)27)22-19(12-3-5-13(21)6-4-12)15-9-14(28-2)7-8-17(15)25(11)20/h3-9,16H,10H2,1-2H3,(H,26,27)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIZLTSJCDOIBH-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-I-BET762 Carboxylic Acid: A Potent BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-I-BET762 carboxylic acid, the R-enantiomer of I-BET762 carboxylic acid, is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] As a key epigenetic reader, BRD4 plays a crucial role in the transcriptional regulation of oncogenes such as c-Myc.[2][3] Inhibition of BET proteins by this compound disrupts their interaction with acetylated histones, leading to the downregulation of target gene expression, subsequent cell cycle arrest, and apoptosis in various cancer models.[4][5] This compound serves as a critical tool for researchers studying epigenetic mechanisms in cancer and is a key component in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound, also known by its synonyms (R)-Molibresib carboxylic acid and (R)-GSK525762A carboxylic acid, is a small molecule with the chemical formula C₂₀H₁₇ClN₄O₃.[1][7]

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1][2][8]triazolo[4,3-a][1][8]benzodiazepin-4-yl]acetic acid | [][9] |

| CAS Number | 1786401-70-4 | [1] |

| Molecular Formula | C₂₀H₁₇ClN₄O₃ | [7] |

| Molecular Weight | 396.83 g/mol | [] |

| SMILES | CC1=NN=C2--INVALID-LINK--N=C(C3=CC=C(Cl)C=C3)C4=C(C=CC(OC)=C4)N21 | [1][10] |

| InChI Key | VEIZLTSJCDOIBH-INIZCTEOSA-N | [][9] |

| pIC₅₀ (BRD4) | 5.1 | [1][] |

| Purity | 99.50% | [1][10] |

| Solubility | DMSO: 7.14 mg/mL (ultrasonic) | [][] |

| Storage | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) | [1][] |

Mechanism of Action

This compound functions as a competitive inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[12] These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histone tails.[12] This interaction is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby activating their transcription.[12]

By mimicking the structure of acetylated lysine, this compound binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their association with chromatin.[13] This displacement of BET proteins from chromatin leads to the suppression of the transcriptional elongation of key oncogenes, most notably MYC.[2][3] The downregulation of c-Myc protein levels results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in susceptible cancer cell lines.[2][4]

The inhibitory activity of I-BET762 has been shown to be independent of MYC in some cancer types, such as osteosarcoma, where it induces apoptosis through alternative pathways.[5][14]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Mechanism of action of this compound.

Quantitative Biological Data

The biological activity of I-BET762 (the parent compound of the carboxylic acid derivative) has been evaluated in various cancer cell lines.

Table 2: In Vitro Activity of I-BET762 in Prostate Cancer Cell Lines

| Cell Line | gIC₅₀ (nM) | Source |

| LNCaP | 25 - 150 | [2] |

| VCaP | 25 - 150 | [2] |

| NCI-H660 | >150 | [2] |

| PC3 | >150 | [2] |

Table 3: In Vitro Activity of I-BET762 in Other Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Source | | :--- | :--- | :--- | | MDA-MB-231 | Triple Negative Breast Cancer | 0.46 ± 0.4 |[4] | | 494H | Mouse Osteosarcoma | Varies (nM range) |[5] | | 148I | Mouse Osteosarcoma | Varies (nM range) |[5] | | OS17 | Human Osteosarcoma | Varies (nM range) |[5] | | MG63 | Human Osteosarcoma | Varies (nM range) |[5] |

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline for determining the effect of this compound on cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only).

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Addition of Viability Reagent:

-

For MTT assay: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]

-

For MTS assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[15]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the viability against the log of the compound concentration.

Western Blotting

This protocol provides a general procedure for analyzing protein expression levels (e.g., c-Myc) following treatment with this compound.[16][17][18][19]

Materials:

-

Cell culture dishes

-

This compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., anti-c-Myc)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at the desired concentrations and for the specified duration.

-

Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis: Analyze the band intensities to determine the relative protein expression levels, often normalizing to a loading control like GAPDH or β-actin.

Conclusion

This compound is a valuable chemical probe for studying the role of BET proteins in gene regulation and disease. Its ability to potently and specifically inhibit BRD4 and downregulate key oncogenes like c-Myc makes it a crucial tool in cancer research and a foundational component for the development of novel therapeutics such as PROTACs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. I-BET762 carboxylic acid | C20H17ClN4O3 | CID 67173666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. I-BET762 carboxylic acid | 1300019-38-8 [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 12. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. physiology.elte.hu [physiology.elte.hu]

- 16. immunoreagents.com [immunoreagents.com]

- 17. origene.com [origene.com]

- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 19. bio-rad.com [bio-rad.com]

(R)-I-BET762 Carboxylic Acid: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

An In-depth Technical Guide on (R)-I-BET762 Carboxylic Acid for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of this compound, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on its application in biomedical research and drug discovery.

Core Quantitative Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 396.8 g/mol | [1] |

| Molecular Formula | C₂₀H₁₇ClN₄O₃ | [1] |

| BRD4 pIC₅₀ | 5.1 | [2] |

Introduction to this compound

This compound is the R-enantiomer of I-BET762 carboxylic acid and a key chemical probe for studying the biological functions of BET proteins, particularly BRD4.[2] It acts as a competitive inhibitor by binding to the acetyl-lysine recognition pockets of bromodomains, thereby displacing them from chromatin and disrupting downstream transcriptional programs. This molecule serves as a crucial warhead for the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the targeted degradation of BET proteins.[2]

BRD4 Signaling Pathway

BRD4 is a critical epigenetic reader that plays a pivotal role in regulating gene expression. It functions by recognizing and binding to acetylated lysine (B10760008) residues on histones, which leads to the recruitment of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb, in turn, phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), promoting transcriptional elongation and the expression of target genes, including oncogenes like c-Myc. The inhibition of BRD4 by molecules such as this compound disrupts this cascade, leading to the suppression of key inflammatory and cancer-related genes.

References

A Technical Guide to (R)-I-BET762 Carboxylic Acid: A Potent BET Bromodomain Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-I-BET762 carboxylic acid, with the Chemical Abstracts Service (CAS) number 1786401-70-4 , is the (R)-enantiomer of I-BET762 carboxylic acid (CAS: 1300019-38-8).[1][2] It serves as a crucial chemical probe and a warhead ligand for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the Bromodomain and Extra-Terminal (BET) family of proteins.[3][4] As a potent inhibitor of BRD4, it plays a significant role in epigenetic research and therapeutic development, particularly in oncology and inflammatory diseases.[5][6] This technical guide provides an in-depth overview of its biochemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical and Bioactivity Data

This compound is a derivative of the well-characterized BET inhibitor, I-BET762 (Molibresib, GSK525762A). The carboxylic acid moiety enables its conjugation to other molecules, making it a valuable tool for targeted protein degradation strategies. The (R)-enantiomer exhibits significantly higher potency compared to its (S)-counterpart, highlighting the stereospecificity of its interaction with BET bromodomains.

| Property | Value | Reference |

| CAS Number | 1786401-70-4 | [1][2] |

| Molecular Formula | C₂₀H₁₇ClN₄O₃ | [7] |

| Molecular Weight | 396.83 g/mol | [] |

| IUPAC Name | 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1][3][9]triazolo[4,3-a][3][9]benzodiazepin-4-yl]acetic acid | [] |

| BRD4 Inhibition (pIC₅₀) | 5.1 | [3][4] |

| Solubility | Soluble in DMSO | [] |

Mechanism of Action and Signaling Pathways

This compound functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, particularly BRD4. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes and pro-inflammatory genes.

BET-BRD4-c-Myc Axis

A primary mechanism of action for BET inhibitors is the suppression of the MYC oncogene. BRD4 is essential for the transcriptional elongation of MYC. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively reduces c-Myc expression, leading to cell cycle arrest and apoptosis in various cancer models.[1][10]

Modulation of the NF-κB Pathway

BET proteins, including BRD4, also play a role in inflammatory signaling by interacting with transcription factors such as NF-κB.[5] I-BET762 has been shown to suppress the expression of NF-κB target genes by inhibiting the recruitment of BRD4 to their promoters. This anti-inflammatory effect is crucial for its therapeutic potential in various inflammatory conditions.[9]

Experimental Protocols

The following are representative protocols for assessing the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound or vehicle control (DMSO).

-

Incubate for the desired treatment period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot for c-Myc Expression

This protocol is used to assess the effect of the compound on the protein levels of c-Myc.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-c-Myc, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Normalize the c-Myc band intensity to a loading control (β-actin or GAPDH).

Conclusion

This compound is a potent and specific ligand for BET bromodomains, making it an invaluable tool for chemical biology and drug discovery. Its ability to disrupt key oncogenic and inflammatory signaling pathways, such as the c-Myc and NF-κB pathways, underscores its potential for the development of novel therapeutics. The protocols and data presented in this guide offer a foundational resource for researchers investigating the biological effects of this important epigenetic modulator.

References

- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. I-BET762 carboxylic acid | C20H17ClN4O3 | CID 67173666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

(R)-I-BET762 Carboxylic Acid: A Technical Guide to its Mechanism of Action as a BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-I-BET762 carboxylic acid is the (R)-enantiomer of a derivative of the potent pan-BET (Bromodomain and Extra-Terminal domain) inhibitor, I-BET762 (also known as Molibresib or GSK525762A). As a member of this class of epigenetic modulators, its primary mechanism of action involves the competitive inhibition of BET family proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones and thereby modulating gene expression. This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. While much of the detailed characterization has been performed on its parent compound, I-BET762, the carboxylic acid derivative serves as a crucial component for Proteolysis Targeting Chimeras (PROTACs), where it functions as the "warhead" that binds to the target protein.

Core Mechanism of Action

The fundamental mechanism of action of this compound is rooted in its ability to mimic acetylated lysine (B10760008) residues, the natural ligands for the bromodomains of BET proteins. By competitively binding to the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4, it displaces these proteins from chromatin.[1] This displacement prevents the recruitment of the transcriptional machinery necessary for the expression of key genes involved in cell proliferation, survival, and inflammation.[1] A primary target of this inhibition is the MYC oncogene, a critical driver in many human cancers.[2][3][4] The downregulation of MYC is a key contributor to the anti-proliferative effects observed with BET inhibitors.[2][3]

Signaling Pathway

The signaling pathway affected by this compound is central to transcriptional regulation. In a normal state, BET proteins, particularly BRD4, bind to acetylated histones at enhancer and promoter regions of genes, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes, including the oncogene MYC. This compound disrupts this cascade by competitively binding to the bromodomains of BET proteins, preventing their association with chromatin and leading to the transcriptional repression of target genes.

Quantitative Data

The following tables summarize the available quantitative data for I-BET762 and its carboxylic acid derivative. This data is crucial for understanding the potency and binding affinity of these compounds.

Table 1: Binding Affinity and Potency of I-BET762

| Target Protein Family | Parameter | Value Range |

| BET Family (BRD2, BRD3, BRD4) | IC₅₀ (FRET Assay) | 32.5 – 42.5 nM[4][5] |

| BET Family (BRD2, BRD3, BRD4) | Kd | 50.5 – 61.3 nM[1] |

| Non-BET Bromodomains | Activity | No significant interaction[1] |

Table 2: Potency of I-BET762 Carboxylic Acid

| Target Protein | Parameter | Value |

| BRD4 | pIC₅₀ | 5.1 |

Experimental Protocols

Detailed methodologies for key experiments used to characterize BET inhibitors like this compound are provided below.

Fluorescence Resonance Energy Transfer (FRET) Competition Assay

This assay quantitatively measures the ability of an inhibitor to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.[1]

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.5 mM CHAPS.[1]

-

BET Proteins: Recombinant BRD2, BRD3, and BRD4 proteins.

-

Peptide: Biotinylated, tetra-acetylated Histone H4 peptide (H4Ac4).[1]

-

Inhibitor: this compound serially diluted.

-

Detection Reagents: Europium cryptate-labeled streptavidin (donor fluorophore) and XL665-labeled anti-6His antibody (acceptor fluorophore).[1]

-

-

Procedure:

-

Incubate the respective BET protein with the H4Ac4 peptide in the assay buffer.[1]

-

Add varying concentrations of the inhibitor to the protein-peptide mixture and allow it to equilibrate.[1]

-

Add the FRET detection reagents.[1]

-

Measure the FRET signal. As the inhibitor displaces the peptide, the FRET signal decreases.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Western Blot for c-Myc Expression

This technique is used to detect changes in the protein levels of c-Myc in cells treated with the inhibitor.

-

Procedure:

-

Culture cells (e.g., LNCaP prostate cancer cells) and treat with varying concentrations of this compound for a specified time (e.g., 3 days).[2]

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for c-Myc.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Analyze the band intensities to quantify changes in c-Myc expression relative to a loading control (e.g., actin).

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of BET proteins and to assess how these are affected by an inhibitor.

-

Procedure:

-

Cross-link protein-DNA complexes in live cells with formaldehyde.[6]

-

Lyse the cells and shear the chromatin into small fragments by sonication.[6]

-

Immunoprecipitate the chromatin using an antibody specific to a BET protein (e.g., BRD4).

-

Reverse the cross-links and purify the immunoprecipitated DNA.[6]

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify genomic regions enriched for BET protein binding and determine how this is altered by treatment with this compound.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Procedure:

-

Seed cells in a 96-well plate and treat with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 6 days).[3]

-

Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7][8]

-

Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).[8]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).[7]

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ for cell growth inhibition.

-

Conclusion

This compound, as a derivative of the well-characterized BET inhibitor I-BET762, functions through a clear and potent mechanism of action. By competitively inhibiting the binding of BET proteins to acetylated chromatin, it effectively downregulates the transcription of key oncogenes such as MYC, leading to anti-proliferative effects in cancer cells. The availability of robust experimental protocols allows for the detailed characterization of its activity and provides a framework for its further investigation and development, particularly in the context of PROTACs where it serves as a critical targeting moiety. The quantitative data underscores its potency, and the visualized pathways and workflows provide a clear understanding of its biological effects and the methods used to study them.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amsbio.com [amsbio.com]

- 5. tribioscience.com [tribioscience.com]

- 6. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

(R)-I-BET762 Carboxylic Acid: A Technical Overview for BRD4 Inhibition

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and are considered promising therapeutic targets in oncology and inflammatory diseases.[1][2] BRD4 acts as an epigenetic "reader," recognizing acetylated lysine (B10760008) residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes, such as MYC.[3][4][5] Inhibition of BRD4 has shown potential in suppressing cancer cell proliferation and survival.[6][7]

I-BET762 (also known as Molibresib or GSK525762) is a potent, orally bioavailable small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4).[8][9][10] It has been investigated in clinical trials for various cancers, including NUT (nuclear protein in testis) midline carcinoma.[2][9] (R)-I-BET762 carboxylic acid is the R-enantiomer of a carboxylic acid derivative of I-BET762. This derivative serves as a crucial warhead ligand for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at targeted degradation of BET proteins, and it retains inhibitory activity against BRD4.[11][12][]

This technical guide provides an in-depth overview of this compound and its parent compound I-BET762 as BRD4 inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action

BET inhibitors like I-BET762 function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[14] This action displaces BET proteins from chromatin, preventing the recruitment of transcriptional regulators like the positive transcription elongation factor b (P-TEFb) and RNA Polymerase II.[4] The result is a significant downregulation of genes regulated by super-enhancers, which are heavily reliant on BRD4 activity.[5] A primary consequence of this inhibition is the suppression of critical oncogenes, most notably MYC, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[7][15]

Quantitative Data

The inhibitory activity of I-BET762 and its carboxylic acid derivative has been characterized through various biochemical and cellular assays.

Biochemical Activity

The following table summarizes the binding affinity and inhibitory concentration of I-BET762 and its carboxylic acid derivative against BET bromodomains.

| Compound | Target | Assay Type | Value | Reference |

| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | FRET | IC50: 32.5–42.5 nM | [14][16] |

| BET Proteins | Cell-Free Assay | IC50: ~35 nM | [14] | |

| BRD2, BRD3, BRD4 | Binding Affinity | Kd: 50.5–61.3 nM | [14][17] | |

| I-BET762 Carboxylic Acid | BRD4 | Inhibition Assay | pIC50: 5.1 | [12][] |

| Peripheral Blood Mononuclear Cells (PBMC) | Inhibition Assay | pIC50: <4 | [12] |

Note: pIC50 is the negative logarithm of the IC50 value. A pIC50 of 5.1 corresponds to an IC50 of approximately 7.94 µM.

Cellular Activity

The functional consequences of BET inhibition in cellular models are highlighted below.

| Compound | Cell Line | Assay | Effect | Value | Reference |

| I-BET762 (Molibresib) | MV4-11 (Leukemia) | c-Myc Downregulation | Protein Modulation | IC50: 329 nM | [7] |

| MV4-11 (Leukemia) | Antiproliferation | Cell Growth Inhibition | IC50: 26 nM | [7] | |

| MOLM-13 (Leukemia) | Antiproliferation | Cell Growth Inhibition | IC50: 53 nM | [7] | |

| Breast Cancer Cell Lines (various) | Antiproliferation | Cell Growth Inhibition | IC50: <1 µM | [7] |

Signaling and Experimental Visualizations

BRD4 Signaling Pathway and Inhibition

BRD4 plays a central role in translating epigenetic marks into active gene transcription, particularly for genes controlling cell proliferation and survival. The diagram below illustrates this pathway and the mechanism of inhibition by I-BET762.

Experimental Workflow for Inhibitor Characterization

The evaluation of a BRD4 inhibitor typically follows a multi-step process, from initial biochemical screening to cellular and in vivo validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and efficacy.

Fluorescence Resonance Energy Transfer (FRET) Assay for BET Binding

This biochemical assay measures the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

-

Objective: To determine the IC50 value of the inhibitor for the BRD4-histone interaction.

-

Materials:

-

Recombinant BRD4 bromodomain protein (e.g., BRD4-BD1) fused to a donor fluorophore (e.g., Terbium Cryptate).

-

Biotinylated tetra-acetylated Histone H4 peptide.

-

Streptavidin-conjugated acceptor fluorophore (e.g., d2).

-

Assay buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS.[14]

-

Test compound (this compound) serially diluted in DMSO.

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute further into the assay buffer.

-

Add the BRD4 protein (e.g., 50 nM final concentration) and the acetylated Histone H4 peptide (e.g., 200 nM final concentration) to the wells of the microplate.[14]

-

Add the diluted test compound to the wells. Include controls with DMSO only (no inhibition) and a known inhibitor (positive control).

-

Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow binding to reach equilibrium.

-

Add the streptavidin-d2 conjugate and incubate for another period (e.g., 60 minutes) to allow binding to the biotinylated peptide.

-

Read the plate on a FRET-compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor).

-

Calculate the FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot for c-Myc Downregulation

This cell-based assay confirms target engagement by measuring the levels of a key downstream protein, c-Myc, following inhibitor treatment.

-

Objective: To assess the ability of the inhibitor to reduce c-Myc protein levels in a cancer cell line.

-

Materials:

-

BRD4-sensitive cancer cell line (e.g., MV4-11 acute myeloid leukemia cells).

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-c-Myc, anti-BRD4, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere or stabilize overnight.

-

Treat cells with increasing concentrations of the test compound for a defined period (e.g., 6-24 hours).

-

Harvest the cells, wash with cold PBS, and lyse them using lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein samples to the same concentration and denature by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe for the loading control to ensure equal protein loading.

-

Quantify band intensity using densitometry software.

-

Pharmacokinetics of Parent Compound: I-BET762 (Molibresib)

Understanding the pharmacokinetics of the parent drug provides context for its metabolites. In a phase I clinical trial, orally administered molibresib showed rapid absorption, with the maximum plasma concentration (Cmax) occurring within 2 hours.[8][18] The terminal half-life was reported to be between 3 and 7 hours.[8][18] Molibresib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) enzymes, producing two major active metabolites that are considered equipotent to the parent molecule.[8][19]

Conclusion

This compound, as a derivative of the potent pan-BET inhibitor I-BET762 (molibresib), is a valuable chemical tool for cancer research. It demonstrates direct inhibitory activity against BRD4 and serves as a critical component in the development of next-generation therapeutics like PROTACs. The data and protocols summarized herein provide a comprehensive technical foundation for researchers and drug development professionals working to target the BET family of proteins for therapeutic intervention. The ability to disrupt the BRD4-chromatin interaction and consequently suppress oncogenic transcription programs remains a highly promising strategy in modern oncology.

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 4. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Clinical trials for BET inhibitors run ahead of the science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]

- 16. I-BET762 (GSK525762A, Molibresib) | BET inhibitor | Probechem Biochemicals [probechem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Biological Activity of (R)-I-BET762 Carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-I-BET762 carboxylic acid is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] As the R-enantiomer of I-BET762 carboxylic acid, it serves as a critical warhead ligand in the development of Proteolysis Targeting Chimeras (PROTACs) aimed at targeted protein degradation.[1][2] This document provides a comprehensive technical guide to the biological activity of this compound, drawing upon data from its parent compound, I-BET762 (also known as Molibresib or GSK525762A), to provide a broader context for its mechanism of action and therapeutic potential.

Core Mechanism of Action

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[3][4] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, which in turn recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, inflammation, and cancer.[3][4]

This compound, like its parent compound, functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction between BET proteins and acetylated histones, leading to the disruption of downstream transcriptional programs.[3][4] A primary consequence of this inhibition is the downregulation of key oncogenes, most notably c-Myc, and the suppression of pro-inflammatory signaling pathways.[3][5]

Quantitative Biological Data

The following tables summarize the key quantitative data for I-BET762 and this compound, providing a basis for understanding their potency and selectivity.

Table 1: Binding Affinity and Potency of I-BET762

| Target Protein | Assay Type | Value | Reference |

| BRD2 (1-473) | Isothermal Titration Calorimetry (ITC) | Kd = 61.3 nM | [6] |

| BRD3 (1-434) | Isothermal Titration Calorimetry (ITC) | Kd = 50.5 nM | [6] |

| BRD4 (1-477) | Isothermal Titration Calorimetry (ITC) | Kd = 55.2 nM | [6] |

| BRD2 | Competitive Binding Assay | IC50 = 32.5 nM | [6] |

| BRD3 | Competitive Binding Assay | IC50 = 42.4 nM | [6] |

| BRD4 | Competitive Binding Assay | IC50 = 36.1 nM | [6] |

Table 2: Potency of this compound

| Target Protein | Assay Type | pIC50 | Calculated IC50 | Reference |

| BRD4 | Inhibition Assay | 5.1 | ~7.94 µM | [1][2] |

Note: The IC50 was calculated from the pIC50 value using the formula: IC50 = 10(-pIC50) M.[7]

Key Signaling Pathways Modulated

The inhibitory action of this compound on BET proteins leads to the modulation of several critical signaling pathways implicated in cancer and inflammation.

Caption: Inhibition of BET proteins by this compound disrupts transcription of key oncogenes.

Studies on the parent compound, I-BET762, have demonstrated its ability to downregulate the expression of c-Myc, a critical transcription factor driving cell proliferation, as well as phosphorylated STAT3 (pSTAT3) and phosphorylated ERK (pERK), which are key components of pro-survival and inflammatory signaling pathways.[5]

Caption: this compound indirectly downregulates pSTAT3 and pERK signaling pathways.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the biological activity of this compound. Below are representative methodologies for key assays.

BRD4 Inhibition Assay (Representative)

This protocol describes a typical biochemical assay to determine the IC50 value of a compound against BRD4.

-

Reagents and Materials:

-

Recombinant human BRD4 protein (bromodomain 1).

-

Biotinylated histone H4 peptide acetylated at Lys5, 8, 12, and 16.

-

AlphaScreen™ Glutathione Donor Beads.

-

Streptavidin-coated Acceptor Beads.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4.

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add BRD4 protein to each well.

-

Add the serially diluted compound or DMSO (vehicle control) to the wells.

-

Incubate for 15 minutes at room temperature.

-

Add the biotinylated histone H4 peptide to all wells.

-

Incubate for 15 minutes at room temperature.

-

Add a mixture of Glutathione Donor Beads and Streptavidin-coated Acceptor Beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The AlphaScreen signal is inversely proportional to the inhibition of the BRD4-histone interaction.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the effect of this compound on cancer cell proliferation.

-

Cell Culture:

-

Culture cancer cell lines (e.g., MDA-MB-231 breast cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO for 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Western Blot Analysis

This protocol is used to detect changes in protein expression levels following treatment with this compound.

-

Cell Treatment and Lysis:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against c-Myc, pSTAT3, pERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

-

Caption: A general workflow for characterizing the biological activity of this compound.

In Vivo Preclinical Studies with I-BET762

In vivo studies using the parent compound, I-BET762, have demonstrated its therapeutic potential in preclinical cancer models. In a mouse model of breast cancer, I-BET762 treatment significantly delayed tumor development.[5] Similarly, in a lung cancer prevention model, I-BET762 was also effective.[5] These studies highlight the potential of targeting the BET pathway for cancer therapy and prevention.

Conclusion

This compound is a valuable chemical probe and a key component for the development of next-generation therapeutics like PROTACs. Its ability to potently and specifically inhibit BRD4 and other BET family members disrupts critical oncogenic and inflammatory signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future research should focus on detailed characterization of the (R)-carboxylic acid derivative in a broader range of cellular and in vivo models to fully elucidate its biological activity and therapeutic utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stat3-mediated Myc expression is required for Src transformation and PDGF-induced mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. I-BET 762, 1260907-17-2 | BroadPharm [broadpharm.com]

- 7. collaborativedrug.com [collaborativedrug.com]

An In-depth Technical Guide to the Discovery and Synthesis of (S)-I-BET762 (Molibresib) and its Carboxylic Acid Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, mechanism of action, and synthetic pathway of the potent Bromodomain and Extra-Terminal domain (BET) inhibitor, (S)-I-BET762 (Molibresib, GSK525762). I-BET762 is a selective, orally bioavailable small molecule that has undergone clinical investigation for various malignancies, including NUT midline carcinoma. The core of its discovery lies in the optimization of a benzodiazepine (B76468) scaffold, leading to a compound that mimics acetylated lysine (B10760008) residues to disrupt BET protein-chromatin interactions. This document provides a comprehensive summary of its biochemical activity, detailed experimental protocols for its characterization, and a plausible synthetic route to its key carboxylic acid intermediate and the final N-ethylacetamide product. All quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams.

Discovery and Lead Optimization

The discovery of I-BET762 originated from a high-throughput screening campaign to identify enhancers of apolipoprotein A-1 (ApoA1) gene expression, a target with implications in cardiovascular disease. This screen identified a benzodiazepine hit compound which, through subsequent investigation, was found to exert its effects by inhibiting the BET family of bromodomain-containing proteins (BRD2, BRD3, and BRD4).[1]

The medicinal chemistry program focused on optimizing this benzodiazepine scaffold to improve potency, selectivity, and pharmacokinetic properties. A key finding during the structure-activity relationship (SAR) studies was the critical importance of stereochemistry at the C4 position of the diazepine (B8756704) ring. The synthesis and separation of enantiomers revealed that the biological activity resides predominantly in one enantiomer. Although the initial user request specified the (R)-enantiomer, the preponderance of evidence from chemical suppliers and related CAS numbers indicates that the clinically evaluated and more potent enantiomer is, in fact, the (S)-enantiomer. The (S)-enantiomer was found to be significantly more potent than its (R)-counterpart.[2] This optimization effort culminated in the identification of I-BET762 (Molibresib, GSK525762) as a clinical candidate.[1]

Mechanism of Action

BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[3] This interaction is crucial for recruiting transcriptional machinery to specific gene promoters, thereby activating the expression of key genes involved in cell proliferation and inflammation, such as the oncogene MYC.[4][5]

I-BET762 functions as a competitive inhibitor by mimicking the endogenous acetyl-lysine ligand.[3] It binds reversibly to the acetyl-lysine binding pockets of the bromodomains of BRD2, BRD3, and BRD4. This binding event physically displaces the BET proteins from chromatin, leading to the suppression of target gene transcription.[4][6] The downstream effect is the downregulation of oncogenic and pro-inflammatory signaling pathways, resulting in cell growth inhibition and anti-inflammatory effects.[4][7]

Synthesis of (S)-I-BET762 Carboxylic Acid and Final Amidation

The synthesis of I-BET762 (Molibresib) involves a multi-step sequence to construct the complex triazolo-benzodiazepine core, followed by the final amidation step. The key intermediate is the (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][3][4][6]triazolo[4,3-a][4][6]diazepin-4-yl)acetic acid . This carboxylic acid is the direct precursor to the final active pharmaceutical ingredient.

The overall synthetic strategy involves the initial construction of a benzodiazepine ring system, followed by the annulation of the triazole ring, and finally, the introduction of the side chain at the stereogenic center. The chirality is established via resolution or asymmetric synthesis to isolate the desired (S)-enantiomer. The final step is a standard amide coupling reaction between the carboxylic acid intermediate and ethylamine (B1201723).

Detailed Experimental Protocol (Hypothetical)

While the exact, step-by-step process from the primary literature's supplementary information is not publicly available, a standard protocol for the final amidation step can be detailed as follows:

Synthesis of (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][3][4][6]triazolo[4,3-a][4][6]diazepin-4-yl)-N-ethylacetamide (I-BET762) from its Carboxylic Acid Precursor

-

Reaction Setup : To a solution of (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][3][4][6]triazolo[4,3-a][4][6]diazepin-4-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add a peptide coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).

-

Activation : Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition : Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by ethylamine hydrochloride (1.5 eq) or a solution of ethylamine in THF.

-

Reaction : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the title compound, I-BET762.

-

Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary

I-BET762 is a potent pan-BET inhibitor, demonstrating high affinity and inhibitory activity across the BET family members BRD2, BRD3, and BRD4.

Table 1: Biochemical Activity of I-BET762

| Assay Type | Target(s) | Value | Reference |

| Binding Affinity (Kd) | BET Bromodomains | 50.5–61.3 nM | [6] |

| FRET IC₅₀ | BET Bromodomains | 32.5–42.5 nM | [6] |

| Cell-Free IC₅₀ | BET Proteins | ~35 nM | [6] |

Table 2: Cellular Activity of I-BET762

| Cell Line | Cancer Type | Assay | IC₅₀ / EC₅₀ | Reference |

| HepG2 | Liver Cancer | ApoA1 Expression | EC₅₀ = 0.7 µM | [6] |

| MDA-MB-231 | Breast Cancer | Proliferation (MTT) | IC₅₀ = 0.46 µM | [7] |

| Prostate Cancer Lines | Prostate Cancer | Growth Inhibition | gIC₅₀ = 25–150 nM | [4] |

| Aspc-1 | Pancreatic Cancer | Proliferation | IC₅₀ = 231 nM | [8] |

| CAPAN-1 | Pancreatic Cancer | Proliferation | IC₅₀ = 990 nM | [8] |

| PANC-1 | Pancreatic Cancer | Proliferation | IC₅₀ = 2550 nM | [8] |

Key Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Competition Assay

This biochemical assay is used to determine the potency (IC₅₀) of I-BET762 in disrupting the interaction between a BET bromodomain and an acetylated histone peptide.[3][6]

-

Reagents :

-

Recombinant His-tagged BET bromodomain (e.g., BRD4)

-

Biotinylated, tetra-acetylated Histone H4 peptide (H4Ac4)

-

Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS

-

FRET Donor: Europium-labeled streptavidin (binds biotinylated peptide)

-

FRET Acceptor: Allophycocyanin (APC) or XL665-labeled anti-6His antibody (binds His-tagged protein)

-

I-BET762 serially diluted in DMSO.

-

-

Procedure :

-

Add the BET bromodomain protein and the H4Ac4 peptide to the wells of a microplate containing assay buffer.

-

Add serially diluted concentrations of I-BET762 to the wells.

-

Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

-

Add the FRET donor and acceptor reagents.

-

Incubate again to allow the detection reagents to bind.

-

-

Detection :

-

Read the plate on a compatible plate reader, exciting the Europium donor (e.g., at 320 nm) and measuring emission at two wavelengths: for the acceptor (e.g., 665 nm) and the donor (e.g., 615 nm).

-

The FRET signal (ratio of acceptor/donor emission) is proportional to the amount of protein-peptide interaction.

-

-

Analysis :

-

Plot the FRET signal against the logarithm of the I-BET762 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of I-BET762 required to inhibit 50% of the BET-peptide interaction.

-

Conclusion

I-BET762 (Molibresib) is a potent, selective, and orally bioavailable BET inhibitor that emerged from a rigorous medicinal chemistry optimization of a benzodiazepine hit. Its mechanism, involving the competitive displacement of BET proteins from chromatin, leads to the transcriptional repression of key oncogenes like MYC, providing a strong rationale for its development as an anti-cancer agent. The synthesis of this complex molecule relies on the preparation of its key chiral carboxylic acid intermediate, which is then converted to the final N-ethylacetamide product. The detailed biochemical and cellular data, along with robust characterization assays, establish I-BET762 as a cornerstone chemical probe for studying BET biology and a promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2013050424A1 - NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS, PHARMACEUTICAL COMPOSITION, METHODS FOR USE IN NK-3 RECEPTOR MEDIATED DISORDERS AND CHIRAL SYNTHESIS THEREOF - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-[(4S)-6-(4-chlorophenyl)-1-methyl-8-(methyloxy)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-4-piperidinylacetamide trifluoroacetate|lookchem [lookchem.com]

- 8. 8-Chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepines with substituents at C-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomeric Specificity of (R)-I-BET762 Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BET762 (also known as Molibresib or GSK525762) is a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the tandem bromodomains of BRD2, BRD3, and BRD4. These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific genomic loci, including those of key oncogenes such as c-Myc. The inhibition of this interaction by I-BET762 has shown therapeutic potential in various cancers and inflammatory diseases.

Chirality is a critical factor in drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides an in-depth analysis of the enantiomeric specificity of I-BET762, focusing on its active metabolite, (R)-I-BET762 carboxylic acid. While direct comparative data for the enantiomers of I-BET762 carboxylic acid is not extensively published, substantial evidence from closely related compounds strongly indicates that the biological activity resides predominantly in the (R)-enantiomer. This document summarizes the available data, provides detailed experimental protocols for characterization, and illustrates the relevant signaling pathways.

Core Concepts: Enantiomeric Specificity in BET Inhibition

The binding of I-BET762 and its analogues to the acetyl-lysine binding pocket of BET bromodomains is highly stereospecific. For a closely related class of benzodiazepine (B76468) BET inhibitors, the (R)-enantiomer has been demonstrated to be significantly more potent than the (S)-enantiomer. In one notable example, an analogue exhibited a 251-fold higher potency for BRD4 in its (R)-configuration compared to its (S)-counterpart[1][2]. This profound difference in activity underscores the importance of stereochemistry in the design of effective BET inhibitors. This compound, the active metabolite of I-BET762, functions as a "warhead" in Proteolysis Targeting Chimeras (PROTACs), further indicating its role as the primary binding moiety.

Quantitative Data Summary

| Compound | Target | Assay Type | Value | Reference(s) |

| I-BET762 (racemate) | BRD2 | IC50 | 32.5 nM | [3] |

| BRD3 | IC50 | 42.4 nM | [3] | |

| BRD4 | IC50 | 36.1 nM | [3] | |

| BRD2 | Kd | 61.3 nM | [3] | |

| BRD3 | Kd | 50.5 nM | [3] | |

| BRD4 | Kd | 55.2 nM | [3] | |

| I-BET762 Carboxylic Acid | BRD4 | pIC50 | 5.1 |

Signaling Pathway

BET inhibitors, including I-BET762, exert their effects by disrupting the interaction between BET proteins and acetylated histones. This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of key oncogenes like c-Myc. The downregulation of c-Myc leads to cell cycle arrest and apoptosis in susceptible cancer cells.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization and comparison of the enantiomeric specificity of I-BET762 carboxylic acid.

Experimental Workflow

Caption: Workflow for characterizing enantiomeric specificity.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Binding

This assay is a bead-based method to quantify the binding of the I-BET762 carboxylic acid enantiomers to the BRD4 bromodomain.

Materials:

-

Recombinant GST-tagged BRD4 (BD1) (BPS Bioscience, Cat #31040 or equivalent)

-

Biotinylated Histone H4 peptide (acetylated)

-

AlphaLISA Glutathione Acceptor beads (PerkinElmer, Cat #AL109C)

-

AlphaScreen Streptavidin-conjugated Donor beads (PerkinElmer, Cat #6760002)

-

This compound and (S)-I-BET762 carboxylic acid

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)

-

384-well white microplates (PerkinElmer, OptiPlate-384)

-

AlphaScreen-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of each enantiomer in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Reaction Mixture Preparation: In a 384-well plate, add in the following order:

-

5 µL of Assay Buffer

-

5 µL of the diluted enantiomer or vehicle control (DMSO in Assay Buffer)

-

5 µL of GST-BRD4(BD1) in Assay Buffer

-

5 µL of biotinylated H4 peptide in Assay Buffer

-

-

Incubation: Seal the plate and incubate for 60 minutes at room temperature with gentle shaking.

-

Bead Addition:

-

Add 10 µL of a suspension of Glutathione Acceptor beads in Assay Buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 10 µL of a suspension of Streptavidin Donor beads in Assay Buffer.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: Calculate the IC50 values for each enantiomer by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction between the enantiomers and the BRD4 bromodomain.

Materials:

-

Recombinant BRD4 (BD1)

-

This compound and (S)-I-BET762 carboxylic acid

-

ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) - buffer must be identical for protein and ligand solutions.

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the BRD4(BD1) protein extensively against the ITC buffer.

-

Dissolve each enantiomer in the final dialysis buffer. The final DMSO concentration should be matched in both the cell and syringe solutions and kept to a minimum.

-

Degas all solutions immediately before use.

-

-

ITC Experiment:

-

Load the sample cell (typically ~200 µL) with BRD4(BD1) at a concentration of 10-20 µM.

-

Load the injection syringe (typically ~40 µL) with the enantiomer at a concentration 10-15 times that of the protein (e.g., 100-300 µM).

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial injection of ~0.5 µL, followed by 18-20 injections of ~2 µL each, with a spacing of 150-180 seconds between injections to allow for re-equilibration.

-

-

Control Experiment: Perform a control titration by injecting the enantiomer solution into the buffer alone to determine the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the binding data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) for each enantiomer.

NanoBRET™ Target Engagement Assay

This cell-based assay measures the engagement of the enantiomers with BRD4 in living cells.

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-BRD4 fusion protein

-

NanoBRET™ tracer for BET bromodomains

-

This compound and (S)-I-BET762 carboxylic acid

-

Opti-MEM® I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

White, non-binding 96-well plates

-

Luminometer capable of measuring BRET signals

Procedure:

-

Cell Transfection: Transfect HEK293 cells with the NanoLuc®-BRD4 fusion plasmid using FuGENE® HD and seed into 96-well plates.

-

Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of each enantiomer.

-

Tracer Addition: Add the NanoBRET™ tracer to all wells at a final concentration determined by a prior tracer titration experiment.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

-

Data Acquisition: Read the BRET signal on a luminometer.

-

Data Analysis: Calculate the IC50 values for each enantiomer, representing their ability to displace the tracer from BRD4 in a cellular context.

c-Myc Downregulation Assay (Western Blot)

This assay assesses the functional consequence of BET inhibition by measuring the downregulation of the c-Myc oncoprotein.

Materials:

-

A cancer cell line known to be sensitive to BET inhibitors (e.g., MV4-11, a human acute myeloid leukemia cell line)

-

This compound and (S)-I-BET762 carboxylic acid

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-c-Myc and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment: Seed MV4-11 cells and treat with varying concentrations of each enantiomer or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the c-Myc signal to the β-actin signal to determine the relative c-Myc protein levels for each treatment condition.

Conclusion

The available evidence strongly suggests that the (R)-enantiomer of I-BET762 carboxylic acid is the eutomer, responsible for the majority of the BET inhibitory activity. This is consistent with the broader class of benzodiazepine-based BET inhibitors where stereochemistry plays a pivotal role in target engagement. The provided experimental protocols offer a comprehensive framework for researchers to quantitatively confirm the enantiomeric specificity of I-BET762 carboxylic acid and similar compounds. A thorough understanding of this stereoselectivity is essential for the continued development of safe and effective BET inhibitors for therapeutic applications.

References

(R)-I-BET762 Carboxylic Acid in Inflammation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune diseases to cancer. A key area of therapeutic research focuses on the epigenetic regulation of inflammatory gene expression. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) have emerged as critical readers of histone acetylation marks, playing a pivotal role in transcriptional activation. Small molecule inhibitors targeting BET proteins have shown significant promise in preclinical and clinical studies for their anti-inflammatory and anti-neoplastic properties.

This technical guide provides an in-depth overview of (R)-I-BET762 carboxylic acid and its parent compound, I-BET762 (also known as Molibresib or GSK525762), in the context of inflammation research. This compound is a metabolite of I-BET762 and is also utilized as a warhead for Proteolysis Targeting Chimeras (PROTACs) designed to degrade BET proteins. While much of the available data pertains to I-BET762, this guide will specify information on the carboxylic acid form where possible, providing a comprehensive resource for researchers in the field.

Mechanism of Action: BET Inhibition and Modulation of Inflammatory Signaling

I-BET762 and its carboxylic acid metabolite are potent inhibitors of the BET family of proteins.[1][2][3][] They function by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of protein-protein interactions leads to the suppression of transcriptional programs essential for the inflammatory response. The primary signaling pathways modulated by I-BET762 in the context of inflammation are the NF-κB, STAT, and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Upon stimulation by inflammatory signals such as TNF-α or IL-1β, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription. I-BET762 has been shown to inhibit the transcription of a subset of NF-κB target genes, thereby reducing the production of key inflammatory mediators.[5]

STAT Signaling Pathway

Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that are activated by cytokines and growth factors. Upon phosphorylation by Janus kinases (JAKs), STATs dimerize and translocate to the nucleus to regulate gene expression. I-BET762 has been shown to modulate STAT signaling, contributing to its anti-inflammatory effects.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress and inflammation. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and anti-inflammatory genes. I-BET762 has been shown to modulate the Nrf2 pathway, although the precise mechanisms are still under investigation.

Quantitative Data

The following tables summarize the available quantitative data for I-BET762 and its carboxylic acid form.

Table 1: In Vitro Potency of I-BET762 and this compound

| Compound | Target | Assay | Potency | Reference |

| I-BET762 (GSK525762) | BET Proteins (BRD2, BRD3, BRD4) | Cell-free | IC50 of ~35 nM | [1] |

| I-BET762 (GSK525762) | BET Bromodomains | FRET | IC50 of 32.5–42.5 nM | [1] |